Noscapine

Antitussive Clinical pharmacology Cough suppression

WHY THIS NOSCAPINE: It activates sigma (not mu) opioid receptors—eliminating respiratory depression, constipation, and dependence risks that plague codeine. Metabolized via CYP2C9, it avoids the CYP2D6 polymorphism hazard behind EMA's 2015 codeine contraindication in children <12; noscapine stays approved for infants ≥6 months. In oncology, its tubulin-binding pharmacophore arrests mitosis and induces apoptosis (IC50 1.2–250 µM across analogues), with validated cisplatin synergism (CI<0.6, 78.1% tumor reduction in NSCLC xenografts). Choose free base (CAS 128-62-1) for derivatization or HCl salt for formulation studies.

Molecular Formula C22H23NO7
Molecular Weight 413.4 g/mol
CAS No. 128-62-1
Cat. No. B1679977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoscapine
CAS128-62-1
SynonymsCapval
Capval Tropfen
Embonate, Noscapine Hydrogen
Hydrochloride, Noscapine
Hydrogen Embonate, Noscapine
Librochin prikkelhoest
Narcotine
Noscapect
Noscapine
Noscapine Hydrochloride
Noscapine Hydrogen Embonate
prikkelhoest, Librochin
Tropfen, Capval
Tuscalman
Molecular FormulaC22H23NO7
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
InChIInChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1
InChIKeyAKNNEGZIBPJZJG-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPKA 6.24;  FREELY SOL IN ETHANOL;  INSOL IN DIETHYL ETHER /HYDROCHLORIDE/
FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER;  ODORLESS OR HAS SLIGHT ODOR OF ETHANOL;  FREELY SOL IN CHLOROFORM & METHANOL;  SOL IN ALCOHOL;  SPARINGLY SOL IN ACETONE;  PRACTICALLY INSOL IN ETHER;  SOLN IN WATER IS DEXTROROTATORY;  PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/
HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS;  VERY SOL IN WATER /HYDROCHLORIDE/
CRYSTALS;  FREELY SOL IN WATER;  SOL IN METHANOL, ETHANOL;  SLIGHTLY SOL IN ETHYL ACETATE;  PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/
PRACTICALLY INSOL IN VEGETABLE OILS;  SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH
SLIGHTLY SOL IN ALCOHOL & ETHER
INSOL IN WATER;  SOL IN BENZENE & ACETONE
0.3 mg/mL at 30 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Noscapine (CAS 128-62-1) Procurement Guide: Scientific Baseline and Comparator Context


Noscapine (CAS 128-62-1; synonym narcotine) is a phthalideisoquinoline alkaloid isolated from Papaver somniferum that structurally diverges from the morphinan skeleton of classical opium alkaloids [1]. It is classified as a non-narcotic antitussive agent that activates sigma opioid receptors rather than mu-opioid receptors, and functions as a non-competitive bradykinin inhibitor [2]. Unlike codeine and morphine, noscapine lacks significant analgesic properties and does not produce respiratory depression, constipation, or dependence [3]. Beyond its established antitussive use, noscapine has emerged as a tubulin-binding agent that arrests mammalian cells in mitosis and induces apoptosis, positioning it as a scaffold for anticancer drug development [4]. For procurement decisions, understanding noscapine's differentiation from its closest functional comparators—codeine, dextromethorphan, and papaverine—is essential, as these compounds differ markedly in receptor pharmacology, metabolic pathways, safety profiles, and research applications.

Why Generic Substitution Fails: Noscapine's Divergent Pharmacology from In-Class Antitussives


Substituting noscapine with codeine, dextromethorphan, or papaverine based solely on shared antitussive indication or opium origin introduces substantial scientific and regulatory risk. Noscapine is metabolized primarily by CYP2C9, whereas codeine and dextromethorphan rely on CYP2D6—a polymorphism-prone pathway affecting ~5–10% of the European population as ultra-rapid metabolizers [1]. This metabolic divergence confers distinct drug-drug interaction profiles and eliminates the morphine-conversion liability inherent to codeine [2]. Furthermore, noscapine's sigma-receptor agonism contrasts with codeine's mu-opioid mechanism, resulting in the absence of respiratory depression, constipation, and dependence liability—features that enabled noscapine's continued pediatric approval (≥6 months) when codeine was contraindicated for children under 12 by the EMA in 2015 [3]. For anticancer research, noscapine's tubulin-binding pharmacophore serves as a validated scaffold for synthetic analogue development (IC50 range: 1.2–250 µM across analogues), whereas papaverine exhibits a distinct cytotoxicity and genotoxicity profile across cancer cell lines [4]. These divergences render noscapine non-interchangeable with its comparators in both clinical and research settings.

Noscapine (CAS 128-62-1): Quantitative Differentiation Evidence Against Closest Comparators


Antitussive Efficacy: Noscapine 30 mg vs. Codeine 20 mg in Citric Acid-Induced Cough

In a randomized, placebo-controlled clinical trial of 18 healthy subjects using citric acid-induced cough challenge, noscapine 30 mg and dextromethorphan 30 mg were compared directly against codeine phosphate 20 mg. Only codeine 20 mg demonstrated a statistically greater antitussive action than placebo at 2.5 hours post-dose. Neither noscapine 30 mg nor dextromethorphan 30 mg achieved statistical separation from placebo in this model [1]. This represents a direct head-to-head comparison that quantifies noscapine's antitussive performance relative to the gold-standard comparator codeine.

Antitussive Clinical pharmacology Cough suppression

Metabolic Pathway Divergence: CYP2C9 (Noscapine) vs. CYP2D6 (Codeine/Dextromethorphan)

Noscapine is metabolized primarily by CYP2C9, whereas codeine, dextromethorphan, and dihydrocodeine are substrates of the highly polymorphic CYP2D6 enzyme [1]. This metabolic divergence has direct clinical consequences: approximately 5–10% of the European population are CYP2D6 ultra-rapid metabolizers, converting codeine to morphine at accelerated rates and experiencing elevated morphine plasma levels with associated risk of respiratory depression [2]. Noscapine's CYP2C9 pathway bypasses this morphine-conversion liability entirely. Additionally, CYP inhibition studies confirm that noscapine is not a potent CYP inhibitor (IC50 > 1 µM) [3].

Drug metabolism CYP450 Pharmacogenomics Drug-drug interaction

CNS Safety Profile: Absence of Respiratory Depression vs. Codeine/Morphine

In contrast to morphine (which produces respiratory depression) and codeine (which carries respiratory depression risk via its morphine metabolite), noscapine exerts a weak respiratory stimulant and bronchodilator effect [1]. Noscapine's antitussive mechanism is mediated through sigma opioid receptor activation rather than mu-opioid receptor agonism [2]. This pharmacological distinction results in the clinically documented absence of constipation, impaired reactivity, and dependence potential observed with codeine [3]. As a direct consequence of this safety differentiation, noscapine retained pediatric approval for infants ≥6 months following the EMA's 2015 contraindication of codeine for children <12 years due to respiratory depression concerns [3].

Respiratory safety Pediatric pharmacology Opioid adverse effects Sigma receptor

Selective Cytotoxicity: Noscapine vs. Papaverine in Cancer vs. Normal Cells

In a comparative study of three non-addictive opium alkaloids (noscapine, papaverine, and narceine) tested against HT29 (colon), T47D (breast), and HT1080 (fibrosarcoma) cancer cell lines alongside NIH3T3 normal fibroblasts, noscapine and papaverine exhibited differential selectivity patterns. Both compounds demonstrated cytotoxicity and genotoxicity specifically on cancerous cell lines. However, papaverine induced apoptosis in all three studied cancer cell lines, whereas noscapine induced apoptosis in T47D and HT29 cells but not in NIH3T3 normal cells [1]. The IC50 values for noscapinoid analogues range from 1.2 to 250 µM in human acute lymphoblastic leukemia (CEM) cells, establishing a quantitative scaffold for structure-activity relationship optimization [2].

Cancer selectivity Apoptosis induction Cytotoxicity Genotoxicity

Synergistic Anticancer Activity: Noscapine-Cisplatin Combination vs. Monotherapy

In preclinical evaluation of non-small cell lung cancer (NSCLC) using A549 and H460 cell lines and a murine xenograft model, the combination of noscapine and cisplatin demonstrated synergistic antitumor effects. Combination index values were < 0.6, indicating robust synergism [1]. The noscapine-cisplatin combination significantly increased NSCLC cell apoptosis and achieved 78.1% tumor volume reduction compared to single-agent therapy [1]. Mechanistically, the combination modulated key apoptosis regulators including increased Bax and cleaved caspase-3, with concomitant decreased Bcl-2 and pAkt [1].

Non-small cell lung cancer Combination therapy Synergism Tumor reduction

Procurement-Grade Purity Specifications: Noscapine vs. Noscapine Hydrochloride

For analytical and quality control procurement, noscapine is available in multiple grade specifications with distinct applications. Noscapine USP Reference Standard (CAS 128-62-1) is intended for use in specified quality tests and assays as prescribed in USP compendia, with Certificates of Analysis available . Noscapine hydrochloride hydrate (CAS 912-60-7) is supplied at ≥98.0% purity by HPLC and non-aqueous titration, with specific rotation [α]20/D = +43.0 to +47.0° . Higher purity analytical standards (≥99% by HPLC) are available from specialized suppliers for method development and validation applications . A validated stability-indicating HPLC method with 2D-LC–MS has been established for noscapine impurity and degradation product characterization [1].

Analytical reference standard HPLC purity Quality control Method validation

Noscapine (CAS 128-62-1): Evidence-Backed Research and Procurement Application Scenarios


Pediatric Antitussive Formulation Development and Safety Studies

Based on noscapine's established safety profile including absence of respiratory depression, constipation, and dependence liability—differentiating it from codeine [1]—this compound is uniquely positioned for pediatric antitussive formulation development. Following the EMA's 2015 contraindication of codeine in children <12 years due to CYP2D6 ultra-rapid metabolizer risks [1], noscapine remains approved for use in infants ≥6 months. Procurement for this application should prioritize noscapine hydrochloride (CAS 912-60-7) meeting pharmacopoeial purity specifications (≥98.0% by HPLC) for formulation compatibility studies .

Tubulin-Targeting Anticancer Drug Discovery and Analogue Development

Noscapine serves as a validated scaffold for tubulin-binding anticancer agent development, with analogue IC50 values ranging from 1.2 to 250 µM in CEM leukemia cells [2]. The compound's selective cytotoxicity profile—inducing apoptosis in T47D and HT29 cancer cells while sparing NIH3T3 normal fibroblasts [3]—supports its use as a lead optimization template. Procurement should specify research-grade noscapine (≥97% purity) suitable for synthetic derivatization. The established 3D-QSAR model and spatial fingerprint characterization [2] provide rational design parameters for analogue synthesis programs.

Cisplatin Combination Therapy Preclinical Research in NSCLC

For preclinical oncology studies evaluating chemosensitization strategies in non-small cell lung cancer, noscapine demonstrates validated synergism with cisplatin (Combination Index < 0.6) achieving 78.1% tumor volume reduction in murine xenograft models [4]. This evidence supports procurement for combination therapy research programs targeting NSCLC, with recommended use of noscapine free base (CAS 128-62-1) at research-grade purity for in vitro and in vivo studies.

Analytical Method Development and Compendial Quality Control

For analytical laboratories performing noscapine assay development, impurity profiling, or compendial compliance testing, procurement should be matched to specific application requirements. USP or EP Reference Standards (CAS 128-62-1) are required for pharmacopoeial monograph compliance testing . Premium analytical-grade noscapine hydrochloride (≥99% HPLC purity) is specified for HPLC method validation . A validated stability-indicating HPLC method with 2D-LC–MS capability exists for noscapine impurity and degradation product characterization [5], providing a validated analytical framework for quality control applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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